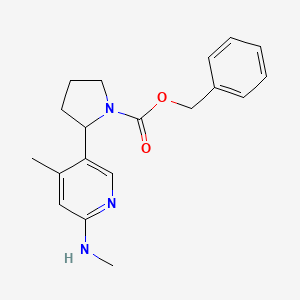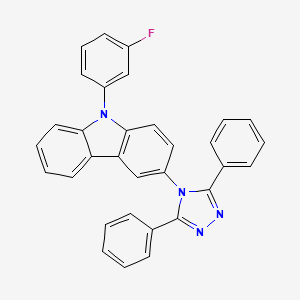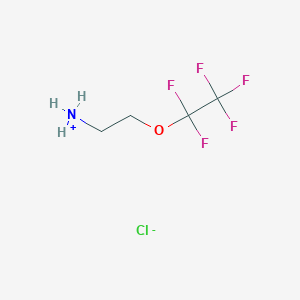
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩は、フェニルプロピルアミンとして知られる有機化合物のクラスに属する化学化合物です。この化合物は、ブタン-1-アミン骨格にフルオロフェニル基が結合していることを特徴としています。その独特の化学的特性により、さまざまな科学研究において広く用いられています。
準備方法
合成経路と反応条件
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩の合成は、一般的に以下のようなステップで進められます。
出発物質: 合成は、4-フルオロベンズアルデヒドや3-メチルブタン-1-アミンなどの適切な出発物質の選択から始まります。
縮合反応: 4-フルオロベンズアルデヒドは、水素化ホウ素ナトリウムなどの適切な触媒の存在下で、3-メチルブタン-1-アミンと縮合反応を起こし、中間体であるシッフ塩基を形成します。
還元: シッフ塩基は、水素化リチウムアルミニウムなどの還元剤を用いて還元され、目的のアミンが得られます。
塩酸塩の形成: 最後に、アミンを塩酸で処理して、(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩の塩酸塩を形成します。
工業生産方法
工業的な環境では、(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩の生産は、連続フロー合成や自動反応器の使用など、より効率的でスケーラブルな方法を用いる場合があります。これにより、高収率と高純度が確保されます。
化学反応の分析
反応の種類
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩は、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を用いて酸化することで、対応するケトンまたはカルボン酸を形成することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことで、2級アミンを得ることができます。
置換: フルオロフェニル基は、メトキシドナトリウムなどの試薬を用いて求核置換反応を起こし、さまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: アルコール系溶媒中の水素化ホウ素ナトリウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: 2級アミンの生成。
置換: フルオロフェニル基へのさまざまな置換基の導入。
科学的研究の応用
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩は、以下のような幅広い科学研究において応用されています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。
医学: 新規薬剤の開発など、潜在的な治療応用について調査されています。
産業: 特殊化学品や材料の生産に利用されます。
作用機序
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合してその活性を調節することができ、さまざまな生化学的および生理学的効果をもたらします。関与する正確な経路や分子標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- (1S)-1-(2-フルオロフェニル)-3-メチルブタン-1-アミン
- (1S)-1-(4-クロロフェニル)-3-メチルブタン-1-アミン
- (1S)-1-(4-ブロモフェニル)-3-メチルブタン-1-アミン
独自性
(1S)-1-(4-フルオロフェニル)-3-メチルブタン-1-アミン塩酸塩は、フルオロフェニル基の存在によりユニークです。この基は、脂溶性や代謝安定性の向上など、独特の化学的特性を与えます。これらの特性は、特に医薬品化学や創薬において、さまざまな研究への応用に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine
- (1S)-1-(4-chlorophenyl)-3-methylbutan-1-amine
- (1S)-1-(4-bromophenyl)-3-methylbutan-1-amine
Uniqueness
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.
特性
分子式 |
C11H17ClFN |
|---|---|
分子量 |
217.71 g/mol |
IUPAC名 |
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
InChIキー |
URPSAJXBQGFIHY-MERQFXBCSA-N |
異性体SMILES |
CC(C)C[C@@H](C1=CC=C(C=C1)F)N.Cl |
正規SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


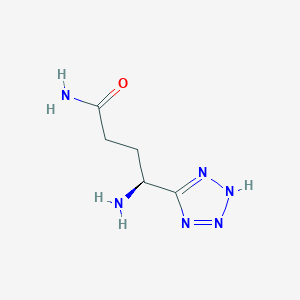

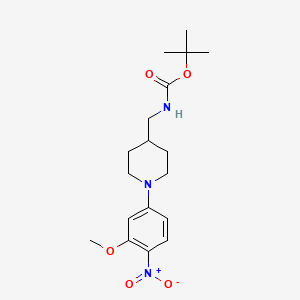


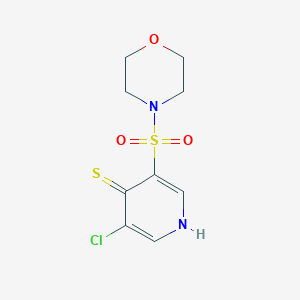
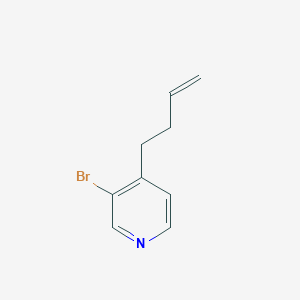
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
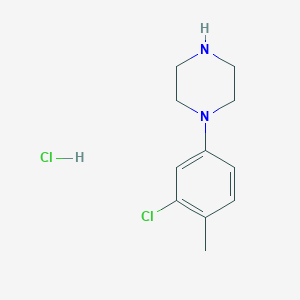
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

